2-[(2,2-Difluoroethyl)amino]ethan-1-ol
Overview
Description
“2-[(2,2-Difluoroethyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 505-06-6 . It has a molecular weight of 125.12 and its IUPAC name is 2-[(2,2-difluoroethyl)amino]ethanol . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 125.12 .Scientific Research Applications
Environmental Toxicity and Bioaccumulation
Polyfluoroalkyl chemicals, including those with structures related to difluoroethyl groups, are persistent environmental pollutants. Their degradation can lead to perfluoroalkyl carboxylic acids and sulfonic acids, which are of concern due to their toxic profiles and potential bioaccumulation. The environmental fate, effects, and biodegradability of such compounds have been the subject of extensive research, highlighting the need for further studies on their impact and degradation pathways (Liu & Avendaño, 2013).
Biomedical Applications
Polymers based on amino acids, including those with branched or functionalized structures, are increasingly studied for their biomedical applications. These polymers are biocompatible, biodegradable, and their degradation products are metabolizable. The research in this field is focused on developing delivery systems for genes and drugs, highlighting the role of specific amino acids like lysine, glutamic acid, and aspartic acid in forming highly branched structures suitable for such applications (Thompson & Scholz, 2021).
Analytical and Biochemical Techniques
The study of amino acids, peptides, and proteins is crucial across various scientific disciplines. Novel analytical methods and techniques, such as the ninhydrin reaction, have been developed to detect, isolate, and analyze these compounds. These techniques are applied in agricultural, environmental, food, forensic, and medical sciences, among others, demonstrating the versatility and importance of amino acids in research (Friedman, 2004).
Fluorinated Compounds in Protein Design
The incorporation of fluorinated analogs of hydrophobic amino acids into proteins is an innovative approach to creating proteins with enhanced stability and novel properties. This strategy aims to exploit the unique physicochemical properties of fluorocarbons, such as chemical inertness and thermal stability, to design proteins with specific functions or improved performance (Buer & Marsh, 2012).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H226, H314, H335 . These codes correspond to specific hazards associated with the compound. For example, H226 indicates that the compound is flammable, H314 means it causes severe skin burns and eye damage, and H335 means it may cause respiratory irritation .
Properties
IUPAC Name |
2-(2,2-difluoroethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBDIUVNRUBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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